![molecular formula C27H33NO2 B14576628 6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL CAS No. 61556-99-8](/img/structure/B14576628.png)
6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL is a complex organic compound that features both amine and alcohol functional groups. This compound is characterized by the presence of a triphenylmethyl group attached to the nitrogen atom, which is further connected to a hexanol chain. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL typically involves multiple steps. One common method includes the reaction of triphenylmethyl chloride with 6-amino-1-hexanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 6-amino-1-hexanol attacks the triphenylmethyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted compounds.
Scientific Research Applications
6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL involves its interaction with various molecular targets. The hydroxyl and amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. The triphenylmethyl group can provide steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-hexanol: Similar structure but lacks the triphenylmethyl group.
Triphenylmethylamine: Contains the triphenylmethyl group but lacks the hexanol chain.
Uniqueness
6-[(2-Hydroxyethyl)(triphenylmethyl)amino]hexan-1-OL is unique due to the combination of the triphenylmethyl group and the hexanol chain, providing a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61556-99-8 |
|---|---|
Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
6-[2-hydroxyethyl(trityl)amino]hexan-1-ol |
InChI |
InChI=1S/C27H33NO2/c29-22-13-2-1-12-20-28(21-23-30)27(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-19,29-30H,1-2,12-13,20-23H2 |
InChI Key |
FDFXXKAHPYWFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCCCCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid](/img/structure/B14576549.png)
![2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide](/img/structure/B14576561.png)
![1-Ethoxy-3,9-dimethyl-2,10-dioxa-6-aza-1-silabicyclo[4.4.3]tridecane](/img/structure/B14576562.png)
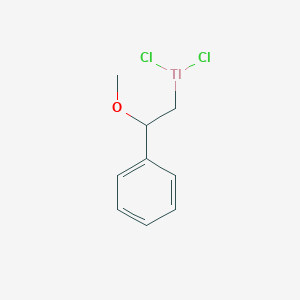
![3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole](/img/structure/B14576576.png)
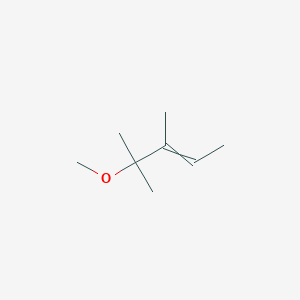
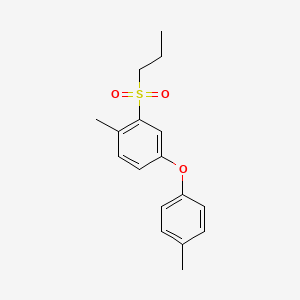
![1,4,4-Trimethyl-2-methylidene-6,7-dioxabicyclo[3.2.2]non-8-ene](/img/structure/B14576588.png)
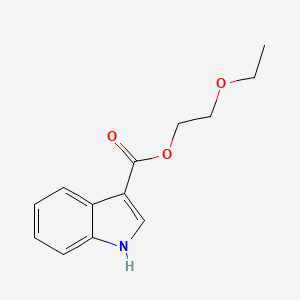
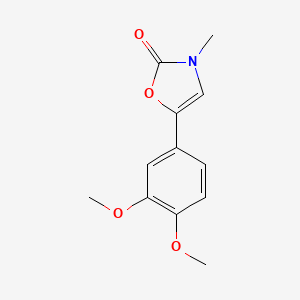
![{3-[Bis(2,2-diethoxyethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14576620.png)
![5-Acetyl-3-methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14576621.png)
![4-Benzamido-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B14576634.png)
![1-Oxaspiro[4.5]decane-2,7-dione](/img/structure/B14576637.png)
